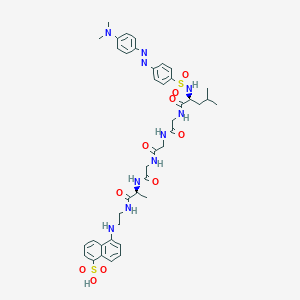

Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H52N10O10S2 |

|---|---|

Molecular Weight |

909.0 g/mol |

IUPAC Name |

5-[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C41H52N10O10S2/c1-26(2)22-35(50-62(57,58)31-18-14-29(15-19-31)49-48-28-12-16-30(17-13-28)51(4)5)41(56)46-24-38(53)44-23-37(52)45-25-39(54)47-27(3)40(55)43-21-20-42-34-10-6-9-33-32(34)8-7-11-36(33)63(59,60)61/h6-19,26-27,35,42,50H,20-25H2,1-5H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,59,60,61)/t27-,35-/m0/s1 |

InChI Key |

DYLWQNIQCBWTCW-UXCMTWRGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans: A Fluorogenic Substrate for LasA Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a specialized, fluorophore-labeled peptide designed for the sensitive and specific measurement of the peptidase activity of LasA protease, a key virulence factor secreted by the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of this substrate, its mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate its effective use in research and drug development applications.

Core Concepts: FRET-Based Protease Detection

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In this synthetic peptide, the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety acts as a fluorescent donor, while the Dabsyl (4-(dimethylamino)azobenzene-4'-sulfonyl) group serves as a quencher.

In the intact peptide, the close proximity of the Dabsyl quencher to the Edans fluorophore results in the suppression of fluorescence emission. When the peptide is cleaved by the active LasA protease at the Gly-Gly bond, the Edans and Dabsyl groups are separated. This separation disrupts the FRET process, leading to a quantifiable increase in the fluorescence of Edans. This direct relationship between substrate cleavage and fluorescence emission allows for the real-time monitoring of LasA protease activity.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the Dabsyl-Edans FRET pair and the enzymatic activity of LasA protease.

Table 1: Spectroscopic Properties of the Dabsyl-Edans FRET Pair

| Parameter | Wavelength (nm) | Reference |

| Edans Excitation (Absorbance) | ~336-341 | [1][2][3] |

| Edans Emission | ~471-490 | [1][2][3] |

| Dabsyl Absorption (Quenching) | ~453-472 | [1][2] |

Table 2: Kinetic Parameters of LasA Protease

| Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Succinyl-Gly-Gly-Phe-4-nitroanilide* | 0.46 | 11.8 |

Experimental Protocols

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light.

-

Assay Buffer: A common buffer for LasA protease assays is 50 mM Tris-HCl, pH 7.5. Other suitable buffers include HEPES-based buffers. The optimal pH for LasA activity is between 8 and 9.

-

Enzyme Solution: Prepare a stock solution of purified LasA protease in the assay buffer. The final concentration used in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically.

FRET-Based Assay for LasA Protease Activity

This protocol is a general guideline and may require optimization for specific experimental conditions.

-

Reaction Setup: In a 96-well black microplate, add the following components to each well:

-

Assay Buffer

-

Test compound (if screening for inhibitors) or vehicle control

-

LasA protease solution

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and any potential inhibitors to equilibrate.

-

Initiation of Reaction: Add the this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is in the range of 10-50 µM.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~490 nm

-

-

Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the test compound.

Mechanism of LasA Protease Action and Activation

LasA is a zinc metalloendopeptidase with a specific activity towards peptides containing Gly-Gly sequences. It is secreted from P. aeruginosa as an inactive proenzyme (proLasA). The activation of proLasA into the mature, active enzyme is a multi-step process involving other secreted proteases from P. aeruginosa, such as elastase (LasB).

References

- 1. New continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Mechanism of Action for Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the fluorogenic peptide substrate, Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans. It is specifically designed for professionals engaged in research and development who require a detailed understanding of its application in protease activity assays.

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

This compound is a specialized tool for the sensitive and continuous monitoring of the enzymatic activity of Pseudomonas aeruginosa LasA protease.[1][2] Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules.[3] In this peptide, the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) functions as the fluorophore (the donor molecule), and Dabsyl (4-(Dimethylamino)azobenzene-4-sulfonyl) acts as the quencher (the acceptor molecule).[1][2][4]

In its intact state, the peptide holds the Edans and Dabsyl moieties in close proximity. When the Edans fluorophore is excited by an external light source, it transfers its energy non-radiatively to the nearby Dabsyl quencher. This energy transfer prevents the Edans from emitting a photon, resulting in a low fluorescence signal.

The peptide sequence, Leu-Gly-Gly-Gly-Ala, is specifically designed to be a substrate for the LasA protease, an endopeptidase known to cleave bonds between glycine residues.[1] Upon introduction of active LasA protease, the peptide is cleaved. This cleavage event separates the Edans fluorophore from the Dabsyl quencher. With the quencher no longer in close proximity, the FRET is disrupted. Consequently, when the Edans molecule is excited, it emits its characteristic fluorescence, leading to a measurable increase in the fluorescence signal. This increase in fluorescence is directly proportional to the rate of peptide cleavage and, therefore, to the activity of the LasA protease.[1][2][4]

Quantitative Data

The enzymatic interaction between this compound and LasA protease has been characterized by specific kinetic parameters. These values are essential for designing and interpreting quantitative enzyme assays. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat) represents the turnover number.

| Parameter | Value | pH | Reference |

| Km | 58 µM | 9 | [5] |

| 61 µM | 8 | [5] | |

| 105 µM | 7 | [5] | |

| kcat | 5.1 s⁻¹ | 9 | [5] |

| 5.3 s⁻¹ | 8 | [5] | |

| 1.7 s⁻¹ | 7 | [5] | |

| Optimal pH | 8-9 | [5] | |

| Excitation λ | ~340 nm | [2] | |

| Emission λ | ~490 nm | [2] |

Experimental Protocols

The following protocol is a general guideline for a continuous fluorometric assay of LasA protease activity using this compound. Optimization may be required depending on the specific experimental conditions and instrumentation.

Materials:

-

This compound substrate

-

Purified LasA protease or a sample containing LasA protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution with Assay Buffer to the desired final concentrations. It is recommended to test a range of concentrations around the Km value.

-

-

Enzyme Preparation:

-

Prepare a solution of LasA protease in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the diluted substrate solution.

-

Include control wells:

-

Substrate blank: Substrate in Assay Buffer without the enzyme.

-

Enzyme blank: Enzyme in Assay Buffer without the substrate.

-

Positive control: A known concentration of active LasA protease.

-

Negative control: A sample known to not contain LasA protease.

-

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the LasA protease solution to the wells containing the substrate.

-

Mix gently, avoiding the introduction of air bubbles.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the sample wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

-

The enzyme activity can be calculated from the reaction rate, taking into account the specific activity of the enzyme and the concentration of the substrate used.

-

References

- 1. researchgate.net [researchgate.net]

- 2. New continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial proteases and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans: A Fluorogenic Substrate for In-Depth Protease Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a highly specific, internally quenched fluorogenic peptide substrate designed for the sensitive and continuous assay of peptidase activity. This substrate is particularly valuable for studying the LasA protease from Pseudomonas aeruginosa, a significant virulence factor in opportunistic infections.[1] The substrate incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and the Dabsyl (4-(dimethylamino)azobenzene-4'-sulfonyl) quencher. In its intact state, the close proximity of the Dabsyl group quenches the fluorescence of the Edans moiety. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound.

Biochemical Properties and Specificity

The peptide sequence, Leu-Gly-Gly-Gly-Ala, is specifically designed to be a target for the LasA protease of Pseudomonas aeruginosa.[2][3] LasA is a metalloendopeptidase known for its unique staphylolytic activity, achieved by cleaving the pentaglycine cross-links in the peptidoglycan of Staphylococcus aureus.[4] Its substrate preference for Gly-Gly bonds makes this fluorogenic peptide a highly specific tool for its characterization.[4][5]

Quantitative Data

Spectral Properties

The fluorometric detection of enzymatic activity using this compound relies on the spectral properties of the Edans/Dabsyl FRET pair. While the precise spectral characteristics can be instrument-dependent, the general properties are well-established.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~336 - 342 | [6][7][8][9][10] |

| Emission Maximum (λem) | ~490 - 496 | [6][7][8][9] |

| Dabsyl Absorption Maximum | ~463 - 472 | [6][7][8][9] |

Kinetic Parameters

Kinetic parameters for the hydrolysis of this compound by LasA protease have been determined, though accessing the primary source for specific values can be challenging.[2][3] For comparative purposes, kinetic data for LasA with a different substrate are provided below.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

| LasA Protease | Succinyl-Gly-Gly-Phe-4-nitroanilide | 0.46 | 11.8 | [11] |

Experimental Protocols

The following provides a generalized protocol for a continuous fluorometric assay of LasA protease activity using this compound. Optimal conditions should be determined empirically for specific experimental setups.

Materials

-

This compound substrate

-

Purified or recombinant LasA protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorometric microplate reader with appropriate excitation and emission filters

Procedure

-

Substrate Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Further dilute the stock solution in Assay Buffer to the desired final concentrations. It is recommended to perform a substrate titration to determine the optimal concentration for the assay.

-

-

Enzyme Preparation:

-

Dilute the LasA protease in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the diluted substrate solution.

-

Initiate the reaction by adding the diluted enzyme solution to each well.

-

Include appropriate controls:

-

Substrate only: To measure background fluorescence.

-

Enzyme only: To control for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor control: If screening for inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorometric reader.

-

Monitor the increase in fluorescence intensity over time at the optimal excitation and emission wavelengths for the Edans fluorophore (e.g., Ex: 340 nm, Em: 490 nm).

-

Record data at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish a linear initial velocity.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations

Experimental Workflow for LasA Protease Assay

Caption: A flowchart illustrating the key steps in performing a fluorometric assay for LasA protease using this compound.

Pathogenic Mechanism of Pseudomonas aeruginosa LasA Protease

Caption: A diagram illustrating the secretion of LasA protease by P. aeruginosa and its pathogenic action on host tissues and other bacteria.

Conclusion

This compound is a powerful tool for the specific and sensitive detection of Pseudomonas aeruginosa LasA protease activity. Its utility in a continuous fluorometric assay format makes it highly suitable for high-throughput screening of potential inhibitors and for detailed kinetic characterization of this important virulence factor. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this fluorogenic substrate in their studies of bacterial pathogenesis and the development of novel anti-infective therapies.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. New continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. lifetein.com [lifetein.com]

- 11. A continuous spectrophotometric assay for Pseudomonas aeruginosa LasA protease (staphylolysin) using a two-stage enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway for Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans, a fluorescently labeled peptide commonly utilized in peptidase activity assays. The synthesis is strategically designed around solid-phase peptide synthesis (SPPS) for efficient construction of the peptide backbone, followed by sequential on-resin labeling of the N-terminus and C-terminus.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process that begins with a pre-functionalized resin to incorporate the C-terminal Edans moiety. The peptide backbone is then assembled using Fmoc-based solid-phase peptide synthesis. Subsequent on-resin dabsylation of the N-terminus, followed by cleavage and purification, yields the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents

| Reagent | Supplier | Recommended Grade |

| EDANS NovaTag™ Resin | Merck (Novabiochem) | Peptide Synthesis |

| Fmoc-Ala-OH | Various | Peptide Synthesis |

| Fmoc-Gly-OH | Various | Peptide Synthesis |

| Fmoc-Leu-OH | Various | Peptide Synthesis |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis |

| Oxyma Pure | Various | Peptide Synthesis |

| Piperidine | Various | ACS Grade |

| Dabsyl Chloride | Various | HPLC Grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |

| Dichloromethane (DCM) | Various | ACS Grade |

| Trifluoroacetic Acid (TFA) | Various | ACS Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Diethyl Ether | Various | ACS Grade |

| Acetonitrile (ACN) | Various | HPLC Grade |

Solid-Phase Peptide Synthesis (SPPS)

The peptide chain is assembled on the EDANS NovaTag™ resin using a standard Fmoc/tBu strategy. The following steps outline the addition of a single amino acid.

Caption: A single cycle of amino acid addition in Fmoc-based SPPS.

Protocol:

-

Resin Swelling: Swell the EDANS NovaTag™ resin (0.1 mmol) in DMF for 1 hour in a peptide synthesis vessel.

-

First Amino Acid (Alanine) Coupling:

-

Pre-activate Fmoc-Ala-OH (0.5 mmol, 5 eq.) with DIC (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Allow the coupling reaction to proceed for 4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Subsequent Amino Acid Couplings (Glycine x3, Leucine):

-

Repeat the coupling and deprotection steps for each subsequent amino acid (Fmoc-Gly-OH and Fmoc-Leu-OH) using 3 equivalents of the amino acid and coupling reagents, with a coupling time of 2 hours for each.

-

-

Final Fmoc-Deprotection: After the final leucine coupling, perform the Fmoc deprotection as described in step 3.

On-Resin N-terminal Dabsylation

-

Preparation of Dabsylation Solution: Dissolve Dabsyl chloride (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF.

-

Labeling Reaction: Add the dabsylation solution to the resin-bound peptide.

-

Reaction Conditions: Gently agitate the mixture for 4 hours at room temperature, protected from light.

-

Washing: Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents.

-

Drying: Dry the resin under vacuum.

Cleavage and Deprotection

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (3x).

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of DMF and dilute with water/acetonitrile (1:1) containing 0.1% TFA.

-

Purify the peptide by reverse-phase HPLC on a C18 column.

-

HPLC Gradient: A typical gradient would be a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Verify the identity of the purified peptide by mass spectrometry. The expected monoisotopic mass for this compound is approximately 996.4 g/mol .

-

Quantitative Data Summary

The following table summarizes the expected yields and purity at various stages of the synthesis, based on typical results for similar fluorescently labeled peptides synthesized via SPPS.

| Synthesis Stage | Expected Yield (%) | Expected Purity (%) | Notes |

| Peptide Elongation (per step) | >99% | N/A | High coupling efficiency is crucial for the overall yield. |

| On-Resin Dabsylation | >95% | N/A | Reaction should be monitored for completion. |

| Cleavage and Deprotection (Crude) | 70-80% | 50-70% | Yield is calculated based on the initial resin loading. Purity is an estimate before purification. |

| After HPLC Purification | 20-40% | >95% | Overall yield from the starting resin. Purity is determined by analytical HPLC. |

Conclusion

The synthesis of this compound can be efficiently achieved using a combination of solid-phase peptide synthesis on a pre-loaded EDANS resin and subsequent on-resin N-terminal dabsylation. Careful execution of the described protocols, particularly the coupling and cleavage steps, is critical for obtaining a high-purity final product. The provided methodologies and data serve as a comprehensive guide for researchers and professionals in the field of drug discovery and chemical biology.

An In-depth Technical Guide to Dabsyl-Edans FRET Pairs in Peptide Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the Dabsyl-Edans Förster Resonance Energy Transfer (FRET) pair in peptide assays. It is designed to serve as a technical resource for professionals in research and drug development who are utilizing or considering this powerful analytical tool.

Core Principles of the Dabsyl-Edans FRET Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nm range.[1][2] This distance-dependent relationship makes FRET an invaluable tool for studying molecular interactions and enzymatic activities.[3]

In the context of peptide assays, the Dabsyl-Edans pair is a classic donor-acceptor system.[4]

-

Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the fluorescent donor . When excited by an external light source, it is capable of emitting fluorescence.[5]

-

Dabsyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor , functioning as a "dark quencher."[5] It effectively absorbs the energy emitted by Edans without itself fluorescing, dissipating the energy as heat.[5]

The core principle of a Dabsyl-Edans-based peptide assay lies in the spatial separation of the two moieties. A peptide substrate is synthesized with Edans and Dabsyl covalently attached, typically at opposite ends of a specific cleavage sequence recognized by a protease.

When the peptide is intact, Edans and Dabsyl are in close proximity. Upon excitation of Edans, the energy is efficiently transferred to the nearby Dabsyl quencher, resulting in minimal to no fluorescence output.[2][6] However, when a protease cleaves the peptide substrate, Edans and Dabsyl diffuse apart. This separation disrupts the FRET process, preventing the quenching of Edans. Consequently, excitation of the liberated Edans-containing fragment results in a detectable fluorescent signal. The increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and, therefore, the activity of the protease.[2][6]

Caption: Dabsyl-Edans FRET mechanism before and after peptide cleavage.

Quantitative Data and Spectral Properties

The effectiveness of a FRET pair is determined by its spectral properties and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.[7] The Dabsyl-Edans pair is widely used due to the excellent overlap between the emission spectrum of Edans and the absorption spectrum of Dabsyl.[3]

| Parameter | Edans (Donor) | Dabsyl (Acceptor/Quencher) | Reference(s) |

| Excitation Wavelength (λex) | ~336-341 nm | N/A | [5][6][8][9] |

| Emission Wavelength (λem) | ~471-490 nm | Non-fluorescent | [5][6][9][10] |

| Absorption Wavelength (λabs) | ~336 nm | ~453-472 nm | [5][6][9] |

| Förster Distance (R₀) | \multicolumn{2}{c | }{~30-33 Å (3.0-3.3 nm)} | [7] |

| Typical Quenching Efficiency | \multicolumn{2}{c | }{>95% in intact substrates} | [5] |

Note: Exact wavelengths can vary slightly depending on the solvent, pH, and conjugation to the peptide.

Detailed Experimental Protocol: Protease Activity Assay

This section outlines a generalized protocol for measuring protease activity using a Dabsyl-Edans labeled peptide substrate. This protocol should be optimized for the specific enzyme and substrate used.

A. Materials and Reagents

-

Dabsyl-Edans Labeled Peptide Substrate: Lyophilized powder, stored at -20°C.[11]

-

Assay Buffer: Buffer composition should be optimized for the specific protease (e.g., Tris, HEPES, MES). Ensure the pH and ionic strength are optimal for enzyme activity.

-

Protease Stock Solution: A concentrated stock of the purified enzyme.

-

Enzyme Diluent: An appropriate buffer for diluting the enzyme stock (e.g., 2.0 mM calcium acetate).

-

Inhibitor Stock Solution (Optional): For inhibitor screening, dissolve the inhibitor in a suitable solvent (e.g., DMSO).

-

Microplate: A black, 96- or 384-well microplate is recommended to minimize background fluorescence and light scattering.[11]

-

Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.[10]

B. Experimental Procedure

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve the lyophilized peptide substrate in a compatible solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).

-

Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically 1-50 µM).[10]

-

Enzyme Working Solution: Prepare serial dilutions of the protease stock solution in the enzyme diluent immediately before use. The optimal concentration will depend on the enzyme's activity and should be determined empirically.

-

-

Assay Setup:

-

Pipette the working substrate solution into the wells of the microplate.

-

Include appropriate controls:

-

Negative Control (No Enzyme): Substrate solution with enzyme diluent added instead of the enzyme. This accounts for background fluorescence and substrate instability.

-

Positive Control (Optional): A known concentration of active enzyme.

-

Inhibitor Control (if applicable): Pre-incubate the enzyme with the inhibitor for a set period before adding the substrate.

-

-

-

Initiate the Reaction:

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[11]

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.[10] Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each reaction.

-

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

Enzyme activity is proportional to the calculated V₀. For inhibitor studies, compare the V₀ of reactions with and without the inhibitor to determine the percent inhibition.

-

Caption: General workflow for a protease assay using a Dabsyl-Edans FRET pair.

Application in a Signaling Context

Protease activity is a critical component of many biological signaling pathways. For instance, caspases are a family of proteases that are central to the apoptotic (programmed cell death) signaling cascade. An assay using a Dabsyl-Edans substrate containing a caspase-specific cleavage sequence can be used to measure the activation of this pathway in response to a stimulus, such as a new drug candidate.

Caption: Measuring protease activity within a signaling pathway using a FRET assay.

References

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. EDANS | TargetMol [targetmol.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectral Properties and Enzymatic Cleavage of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and enzymatic cleavage of the fluorogenic peptide substrate, Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans. This peptide is a specific substrate for the LasA protease, an elastolytic and staphylolytic enzyme produced by Pseudomonas aeruginosa. The guide details the underlying principles of its application in enzymatic assays, presents its spectral characteristics, and provides a synthesized experimental protocol for its use.

Introduction

This compound is an internally quenched fluorogenic peptide substrate designed for the sensitive and continuous assay of LasA protease activity.[1][2] The peptide incorporates a fluorophore, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans), and a quencher, 4-((4-(Dimethylamino)phenyl)azo)benzenesulfonyl (Dabsyl). The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Dabsyl quencher to the Edans fluorophore results in the suppression of Edans's fluorescence.[3] Enzymatic cleavage of the peptide by LasA protease at the Gly-Gly bond separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence intensity.[2][4] This direct relationship between fluorescence and substrate cleavage allows for real-time monitoring of enzyme kinetics.

Spectral Properties

| Parameter | Dabsyl (Quencher) | Edans (Fluorophore) | Cleaved Peptide (Edans fragment) |

| Maximum Absorbance (λmax) | ~453 nm[3] | ~341 nm[3] | ~341 nm[3] |

| Maximum Emission (λem) | Non-fluorescent | Quenched | ~471-490 nm[3] |

| Molar Extinction Coefficient (ε) | Not specified for peptide | Not specified for peptide | Not specified for peptide |

| Fluorescence Quantum Yield (Φ) | N/A | Low (quenched) | Environment-dependent |

| Note: The exact spectral properties can be influenced by the peptide sequence and the local microenvironment. |

Enzymatic Cleavage and Kinetics

This compound is a specific substrate for the LasA protease from Pseudomonas aeruginosa.[1][2] The enzyme hydrolyzes the peptide bond between two glycine residues. Kinetic parameters, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), have been determined for this substrate with LasA protease, though the specific values were not available in the reviewed literature.[1][2][4]

Experimental Protocols

The following is a synthesized protocol for a continuous fluorometric assay of LasA protease activity using this compound, based on established methodologies for FRET-based protease assays.

Peptide Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6][7] The synthesis involves the sequential addition of amino acids to a solid support resin. The Dabsyl group is typically introduced at the N-terminus, and the Edans moiety is incorporated at the C-terminus.[5] Purification of the final product is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

LasA Protease Activity Assay

Materials:

-

This compound substrate stock solution (e.g., in DMSO)

-

Purified LasA protease or a sample containing the enzyme

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, such as 7.5)

-

96-well black microplate

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the Edans fluorophore (e.g., Ex: 340 nm, Em: 490 nm)

Procedure:

-

Prepare the reaction mixture: In each well of the 96-well microplate, add the assay buffer.

-

Add the substrate: Add the this compound stock solution to each well to achieve the desired final concentration.

-

Initiate the reaction: Add the LasA protease solution to the wells to start the enzymatic reaction. Include a negative control with no enzyme.

-

Monitor fluorescence: Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Data analysis: The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

Visualizations

Signaling Pathway: Enzymatic Cleavage

Caption: Enzymatic cleavage of the substrate by LasA protease.

Experimental Workflow: LasA Protease Assay

References

- 1. New continuous and specific fluorometric assays for Pseudomonas aeruginosa elastase and LasA protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the fluorogenic peptide substrate, Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans. This peptide is a specific substrate for the LasA protease of Pseudomonas aeruginosa, a key enzyme implicated in the virulence of this opportunistic pathogen.[1][2] Understanding the physicochemical properties of this substrate is critical for its effective use in high-throughput screening of potential inhibitors and for kinetic studies of the LasA protease.

Physicochemical Properties and Storage

This compound is a FRET (Förster Resonance Energy Transfer) peptide, where the fluorescence of the EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the Dabsyl (4-(dimethylamino)azobenzene-4'-sulfonyl) group in the intact peptide.[1] Enzymatic cleavage of the peptide by LasA protease separates the fluorophore and the quencher, leading to an increase in fluorescence.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, based on supplier information and general guidelines for similar Dabsyl-Edans labeled peptides, the following provides a practical approach to its solubilization.

| Solvent | Recommended Maximum Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | This is the recommended solvent for preparing a concentrated stock solution.[1] For complete dissolution, gentle warming to 37°C and sonication may be beneficial. |

| Aqueous Buffers | Not Recommended for Stock | Direct dissolution in aqueous buffers is generally low for hydrophobic peptides. Dilute from a DMSO stock for working solutions. |

Table 1: Recommended Solvents and Concentrations for this compound

Stability and Storage

Proper storage is crucial to maintain the integrity and performance of this compound. The stability of the peptide is dependent on its physical state (lyophilized powder or in solution) and storage conditions.

| Form | Storage Temperature | Shelf Life | Key Considerations |

| Lyophilized Powder | -20°C | 3 years | Store in a desiccator to protect from moisture.[1] Protect from direct sunlight. Before opening, allow the vial to warm to room temperature to prevent condensation. |

| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4] Protect from light. |

Table 2: Stability and Recommended Storage Conditions

Experimental Protocols

The following section details the protocols for the preparation of stock and working solutions of this compound and its use in a LasA protease activity assay.

Reagent Preparation

2.1.1. This compound Stock Solution (e.g., 10 mM in DMSO)

-

Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 1 mg vial with a molecular weight of approximately 995 g/mol , add ~100.5 µL of DMSO for a 10 mM stock).

-

Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

-

Store the aliquots at -80°C, protected from light.

2.1.2. LasA Protease and Assay Buffer

-

LasA Protease: Reconstitute or dilute the enzyme in an appropriate buffer as recommended by the supplier. A common buffer for LasA protease is 50 mM Tris-HCl, pH 7.5.

-

Assay Buffer: The choice of buffer can influence enzyme activity. A typical assay buffer for LasA protease is 50 mM Tris-HCl, pH 7.5, but should be optimized for the specific experimental conditions.

LasA Protease Activity Assay Protocol

This protocol is a general guideline and should be optimized for specific experimental needs.

-

Prepare the Reaction Mixture: In a 96-well microplate, prepare the reaction mixture by adding the assay buffer and the LasA protease.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

-

Initiate the Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction. The final substrate concentration typically ranges from 10-100 µM.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~490 nm

-

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. This rate is directly proportional to the LasA protease activity.

Visualizations

Principle of the FRET-Based Protease Assay

The following diagram illustrates the mechanism of the FRET-based assay using this compound.

Experimental Workflow for LasA Protease Assay

The diagram below outlines the key steps in performing a LasA protease activity assay.

References

An In-depth Technical Guide to LasA Protease Specificity for Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of LasA protease, a key virulence factor of Pseudomonas aeruginosa, for the synthetic FRET substrate Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans. This document details the enzyme's kinetic parameters, experimental protocols for activity assessment, and visual representations of relevant biochemical processes.

Introduction to LasA Protease

LasA is a 20-kDa zinc metalloendopeptidase secreted by the opportunistic pathogen Pseudomonas aeruginosa. It plays a significant role in the bacterium's virulence, contributing to tissue invasion and evasion of the host immune system. The protease exhibits a notable staphylolytic activity, enabling it to lyse Staphylococcus aureus cells by cleaving the pentaglycine cross-bridges in their peptidoglycan. This unique activity has positioned LasA as a potential therapeutic target for combating staphylococcal infections. The enzyme's substrate preference is primarily for peptide bonds following glycine residues, particularly Gly-Gly sequences.

Quantitative Analysis of LasA Protease Activity

The enzymatic activity of LasA protease against the fluorogenic substrate this compound has been quantitatively characterized. The use of this FRET (Förster Resonance Energy Transfer) substrate allows for a continuous and sensitive measurement of proteolytic activity. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide crucial insights into the enzyme's efficiency and affinity for this specific substrate under varying pH conditions.

| pH | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 7 | 105 | 1.7 | 1.62 x 104 |

| 8 | 61 | 5.3 | 8.69 x 104 |

| 9 | 58 | 5.1 | 8.79 x 104 |

Table 1: Kinetic parameters of LasA protease with this compound at different pH values. Data sourced from UniProt (P14789)[1]. The turnover number (kcat/Km) was calculated from the provided Km and kcat values.

Experimental Protocols

Purification of LasA Protease from Pseudomonas aeruginosa

A highly purified and active LasA protease is essential for accurate kinetic and functional studies. The following protocol is a widely accepted method for its purification.

Materials:

-

P. aeruginosa strain overproducing LasA (e.g., FRD2128(pJKG107))

-

Luria Broth (LB) supplemented with appropriate antibiotic (e.g., 100 µg/mL carbenicillin)

-

Isopropyl-β-D-thiogalactopyranoside (IPTG)

-

Ammonium sulfate

-

DEAE-cellulose chromatography column

-

Dialysis tubing (10 kDa MWCO)

-

Tris-HCl buffer (pH 8.3)

-

Sodium chloride

Procedure:

-

Bacterial Culture and Induction: Inoculate a starter culture of the LasA-overproducing P. aeruginosa strain in LB medium with the selective antibiotic and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 in a larger volume of fresh medium and incubate for 12 hours. Induce LasA expression by adding 1 mM IPTG and continue incubation for an additional 12 hours.

-

Harvesting and Concentration: Centrifuge the culture at 6,000 x g for 20 minutes to pellet the bacterial cells. Concentrate the cell-free supernatant approximately eight-fold using a tangential flow filtration system with a 10 kDa cutoff membrane.

-

Ammonium Sulfate Precipitation: Further concentrate the proteins in the filtrate by precipitation with 80% saturated ammonium sulfate.

-

Chromatography: Resuspend the protein pellet in 30 mM Tris-HCl (pH 8.3) and dialyze extensively against the same buffer. Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the same buffer. Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in 30 mM Tris-HCl (pH 8.3).

-

Purity Analysis and Storage: Analyze the collected fractions for LasA presence and purity using SDS-PAGE. Pool the fractions containing pure LasA, dialyze against a suitable storage buffer (e.g., 30 mM Tris-HCl, pH 8.3), and store at -20°C.

Fluorometric Assay for LasA Protease Kinetics using this compound

This continuous assay measures the increase in fluorescence resulting from the cleavage of the FRET substrate.

Materials:

-

Purified LasA protease

-

This compound substrate stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl with varying pH: 7.0, 8.0, 9.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM). Prepare a solution of purified LasA protease in the same assay buffer.

-

Assay Setup: In a 96-well microplate, add the substrate dilutions to the wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the LasA protease solution to each well. The final volume in each well should be consistent.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time. The excitation wavelength for Edans is typically around 340 nm, and the emission is measured at approximately 490 nm.

-

Data Analysis: Determine the initial reaction velocities (V0) from the linear portion of the fluorescence versus time plots. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.

Staphylolytic Activity Assay

This assay provides a qualitative and semi-quantitative measure of LasA's ability to lyse S. aureus cells.

Materials:

-

Purified LasA protease

-

Staphylococcus aureus strain (e.g., ATCC 25923)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

Procedure:

-

Preparation of S. aureus cells: Grow an overnight culture of S. aureus in TSB. Harvest the cells by centrifugation, wash them with PBS, and resuspend them in PBS to an optical density (OD600) of approximately 1.0.

-

Assay: In a cuvette or microplate well, add the S. aureus cell suspension.

-

Initiation of Lysis: Add a known concentration of purified LasA protease to the cell suspension.

-

Measurement: Monitor the decrease in OD600 over time at 37°C. The rate of decrease in optical density is proportional to the staphylolytic activity of the LasA protease.

-

Control: As a negative control, monitor the OD600 of an S. aureus suspension with buffer only (no LasA).

Visualizations of Key Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the FRET assay principle and the activation pathway of LasA protease.

Caption: Mechanism of the FRET-based assay for LasA protease activity.

Caption: Activation pathway of LasA protease in Pseudomonas aeruginosa.

Conclusion

This technical guide provides essential information for researchers and professionals working on LasA protease. The quantitative data, detailed experimental protocols, and clear visualizations offer a solid foundation for further investigation into the enzymatic properties of LasA and the development of potential inhibitors. The specificity of LasA for substrates like this compound, coupled with its role in bacterial virulence, underscores its importance as a target in drug discovery efforts against Pseudomonas aeruginosa and associated infections.

References

The Discovery and Application of Dabsyl-Labeled Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteolytic enzymes is fundamental to understanding a vast array of biological processes, from cellular signaling and tissue remodeling to disease progression in cancer and neurodegenerative disorders. A cornerstone of this research is the development of sensitive and specific substrates that allow for the real-time monitoring of enzyme activity. Among the various tools available, Dabsyl-labeled peptide substrates have emerged as a robust and versatile platform, particularly within the framework of Fluorescence Resonance Energy Transfer (FRET). This technical guide provides an in-depth exploration of the discovery, development, synthesis, and application of these critical research tools.

Initially recognized for its properties as a potent chromophore, the Dabsyl (4-dimethylaminoazobenzene-4'-sulfonyl) moiety has been extensively utilized as an efficient quencher in FRET-based assays. When paired with a suitable fluorophore, such as EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), the Dabsyl group can accept the energy emitted by the fluorophore, resulting in a non-fluorescent state. This quenching is dependent on the proximity of the two molecules. By designing a peptide substrate with a specific cleavage site for a target protease and incorporating a FRET pair (e.g., EDANS/Dabsyl) on opposite sides of this site, a powerful assay is created. In its intact state, the peptide substrate exhibits minimal fluorescence. However, upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the rate of substrate hydrolysis. This principle has been widely applied to develop highly sensitive assays for a variety of proteases, including matrix metalloproteinases (MMPs) and caspases.

Data Presentation: Quantitative Analysis of Dabsyl-Labeled Peptide Substrates

The efficacy of a Dabsyl-labeled peptide substrate is quantitatively defined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide critical insights into the substrate's affinity for the enzyme and the efficiency of its cleavage. The following tables summarize key quantitative data for various Dabsyl-labeled FRET peptide substrates used in the study of different proteases.

| Substrate Sequence | Target Enzyme | Fluorophore | Quencher | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Dabcyl-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | MMP-2 | EDANS | Dabsyl | - | - | 619,000 |

| Dabcyl-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | MMP-9 | EDANS | Dabsyl | - | - | 209,000 |

| Dabcyl-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | MMP-3 | EDANS | Dabsyl | - | - | 40,000 |

| Dabcyl-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | MMP-1 | EDANS | Dabsyl | - | - | 21,000 |

| Dabcyl-KTSAVLQSGFRKME-Edans | 3CLpro (SARS-CoV) | EDANS | Dabsyl | 15 | - | - |

Table 1: Kinetic Parameters of Dabsyl-Labeled FRET Peptide Substrates for Matrix Metalloproteinases (MMPs) and Viral Protease. [1][2] Note: For some substrates, only the catalytic efficiency (kcat/Km) is reported in the literature.

| Substrate | Target Enzyme | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| Lys-Box(benzfur)-Gly-Gly-Ala-Ala-Tyr(NO₂) | Papain | 6.85 ± 0.59 | 19.51 | 2.85 |

Table 2: Kinetic Parameters for a Papain Substrate Utilizing a Dabsyl-EDANS Donor-Acceptor Pair. [3]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Dabsyl-EDANS Labeled Peptide

This protocol outlines the manual synthesis of a generic Dabsyl-EDANS labeled peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Glu(EDANS)-OH and Fmoc-Lys(Dabsyl)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether (cold)

-

HPLC grade acetonitrile and water

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of EDANS and Dabsyl:

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.[5]

-

Lyophilize the pure fractions to obtain the final peptide product.

-

II. Protease Activity Assay Using a Dabsyl-EDANS FRET Substrate

This protocol describes a general procedure for measuring protease activity in a 96-well plate format.

Materials:

-

Purified Dabsyl-EDANS labeled peptide substrate

-

Purified protease

-

Assay buffer (specific to the protease being studied, e.g., Tris-HCl with CaCl₂ for MMPs)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the lyophilized peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the protease to the desired concentration in the assay buffer.

-

-

Set up the Assay:

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the peptide substrate to each well to achieve the final desired concentration.

-

Include control wells:

-

No-enzyme control: Substrate and assay buffer only.

-

Inhibitor control (optional): Substrate, assay buffer, protease, and a known inhibitor.

-

-

-

Initiate the Reaction:

-

Add the protease solution to the appropriate wells to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the microplate in the fluorescence reader.

-

Set the excitation wavelength for EDANS (typically around 340 nm) and the emission wavelength (typically around 490 nm).

-

Monitor the increase in fluorescence over time in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[7]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes GF [label="Growth Factors\n(e.g., TGF-β, EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cell Surface Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun, c-Fos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP_Gene [label="MMP Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_MMP [label="Pro-MMPs (Zymogens)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_MMP [label="Active MMPs", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM_Degradation [label="ECM Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Invasion [label="Cancer Cell Invasion\n& Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arthritis [label="Cartilage Degradation\n(Arthritis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> Receptor [label="bind"]; Cytokines -> Receptor [label="bind"]; Receptor -> MAPK; Receptor -> NFkB; MAPK -> AP1 [label="activate"]; NFkB -> MMP_Gene [label="induce"]; AP1 -> MMP_Gene [label="induce"]; MMP_Gene -> Pro_MMP [label="translation"]; Pro_MMP -> Active_MMP [label="proteolytic activation"]; Active_MMP -> ECM_Degradation; ECM_Degradation -> Cell_Invasion; ECM_Degradation -> Arthritis; } dot Caption: Simplified signaling pathway for the activation of Matrix Metalloproteinases (MMPs).

// Nodes Extrinsic [label="Extrinsic Pathway\n(e.g., FasL, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway\n(e.g., DNA damage)", fillcolor="#FBBC05", fontcolor="#202124"]; Death_Receptor [label="Death Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase8 [label="Procaspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Active Caspase-8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase9 [label="Procaspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Active Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Active Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Extrinsic -> Death_Receptor [label="bind"]; Death_Receptor -> DISC; DISC -> Procaspase8 [label="recruit"]; Procaspase8 -> Caspase8 [label="cleavage"]; Intrinsic -> Mitochondria [label="stress"]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Procaspase9 [label="recruit"]; Procaspase9 -> Caspase9 [label="cleavage"]; Caspase8 -> Procaspase3 [label="cleavage"]; Caspase9 -> Procaspase3 [label="cleavage"]; Procaspase3 -> Caspase3 [label="cleavage"]; Caspase3 -> Apoptosis [label="execute"]; } dot Caption: Overview of the extrinsic and intrinsic pathways of caspase activation leading to apoptosis.

// Nodes Resin [label="Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Deprotection [label="Final Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Mass Spec Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Lyophilized Peptide", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Resin -> Deprotection; Deprotection -> Coupling; Coupling -> Wash1; Wash1 -> Repeat; Repeat -> Deprotection [label="Next Amino Acid"]; Repeat -> Final_Deprotection [label="Final Amino Acid"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> Analysis; Analysis -> Final_Product; } dot Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of labeled peptides.

// Nodes Intact_Substrate [label="Intact FRET Substrate\n(EDANS-Peptide-Dabsyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Fluorescence [label="Quenched Fluorescence", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protease [label="Protease", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Enzymatic Cleavage", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleaved_Products [label="Cleaved Products\n(EDANS-Peptide + Peptide-Dabsyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Emission", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection (λem ~490nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Intact_Substrate -> No_Fluorescence [label="FRET"]; Intact_Substrate -> Cleavage; Protease -> Cleavage; Cleavage -> Cleaved_Products; Cleaved_Products -> Fluorescence [label="Separation"]; Fluorescence -> Detection; } dot Caption: Principle of a FRET-based protease assay using a Dabsyl-quenched peptide substrate.

Conclusion

Dabsyl-labeled peptide substrates, particularly when used in FRET pairs with fluorophores like EDANS, represent a powerful and indispensable tool in the field of protease research. Their development has enabled the creation of highly sensitive and continuous assays for a wide range of enzymes implicated in both health and disease. The ability to synthesize custom peptide sequences allows for the specific targeting of individual proteases, facilitating detailed kinetic studies and the high-throughput screening of potential inhibitors. As our understanding of the intricate roles of proteases in complex biological systems continues to grow, the demand for sophisticated and reliable tools such as Dabsyl-labeled substrates will undoubtedly increase, paving the way for new discoveries and therapeutic interventions. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these valuable reagents.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. biotage.com [biotage.com]

- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Measuring Peptidase Activity Using Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the measurement of peptidase activity using the fluorogenic substrate, Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans. This substrate is a valuable tool for studying the activity of specific peptidases, particularly the LasA protease from Pseudomonas aeruginosa, a significant virulence factor. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a sensitive and continuous method for monitoring enzyme kinetics and for high-throughput screening of potential inhibitors.

The substrate consists of a peptide sequence (Leu-Gly-Gly-Gly-Ala) flanked by a dabsyl (Dabsyl) quencher group at the N-terminus and an edans (Edans) fluorescent donor group at the C-terminus. In the intact substrate, the close proximity of the Dabsyl and Edans moieties leads to the quenching of the Edans fluorescence. Upon enzymatic cleavage of the peptide backbone by a target peptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.

Target Enzyme: LasA Protease from Pseudomonas aeruginosa

This compound has been specifically designed and utilized for assaying the peptidase activity of the LasA protease. LasA is a metalloendopeptidase and a key virulence factor secreted by the opportunistic pathogen Pseudomonas aeruginosa. It exhibits both elastolytic and staphylolytic activity, contributing to tissue damage and the pathogen's ability to evade the host immune system. The expression and activity of LasA are tightly regulated by the quorum-sensing system of P. aeruginosa.

Data Presentation

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) |

| Edans Excitation (λex) | ~340 nm |

| Edans Emission (λem) | ~490 nm |

| Dabsyl Absorption (λabs) | ~472 nm |

Table 2: Kinetic Parameters of LasA Protease

| Substrate | Parameter | Value | Conditions |

| Generic Peptide Substrates | kcat | 5.3 s⁻¹ | pH 8.0[1] |

| kcat | 5.1 s⁻¹ | pH 9.0[1] | |

| kcat | 1.7 s⁻¹ | pH 7.0[1] | |

| Optimal pH | 8.0 - 9.0 | [1] |

Note: Specific Km and kcat values for this compound with LasA protease were not explicitly found in the provided search results, but the related kcat values for LasA provide a useful reference.

Experimental Protocols

Protocol 1: General Peptidase Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified peptidase or a peptidase in a biological sample.

Materials:

-

This compound substrate

-

Purified peptidase (e.g., LasA protease) or biological sample containing the peptidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm

-

Inhibitors or test compounds (for screening applications)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Protect the stock solution from light and store at -20°C.

-

Dilute the peptidase to the desired concentration in Assay Buffer. Keep the enzyme on ice.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Test compound or vehicle control

-

Peptidase solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time if screening for inhibitors.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate working solution to each well.

-

Immediately place the microplate in the fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (linear phase) is proportional to the peptidase activity. Calculate the slope of this linear portion.

-

For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds to determine the percent inhibition.

-

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the peptidase with the this compound substrate.

Procedure:

-

Follow the general assay protocol (Protocol 1).

-

Use a fixed, low concentration of the peptidase.

-

Vary the concentration of the this compound substrate over a wide range (e.g., from 0.1 x expected Km to 10 x expected Km).

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring peptidase activity.

Signaling Pathway: Regulation of LasA Protease in Pseudomonas aeruginosa

References

Application Note: High-Throughput Determination of Protease Kinetics Using a FRET-Based Peptide Substrate

Introduction

The study of enzyme kinetics is fundamental to understanding biological pathways and for the development of therapeutic inhibitors. Proteases, a major class of enzymes involved in protein modification, are critical drug targets for a variety of diseases, including cancer, viral infections, and inflammatory disorders.[1][2] A widely adopted method for measuring protease activity is the use of Förster Resonance Energy Transfer (FRET) peptide substrates.[1][3] This note describes the application of the Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans peptide for the sensitive, real-time kinetic analysis of proteases.

Principle of the Assay

This assay utilizes the principle of FRET, a mechanism of non-radiative energy transfer between two light-sensitive molecules: a donor fluorophore and an acceptor chromophore (quencher).[3][4] The substrate, this compound, is a synthetic peptide containing the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher Dabsyl (4-(Dimethylamino)azobenzene-4-sulfonyl).

In the intact peptide, the close proximity of Dabsyl to EDANS allows for efficient quenching of the EDANS fluorescence.[4] When a target protease cleaves the peptide sequence, EDANS and Dabsyl are separated.[3][4] This separation disrupts FRET, leading to a measurable increase in the fluorescence intensity of EDANS, which is directly proportional to the rate of substrate cleavage.[4][5] The Dabsyl/EDANS pair is a well-established and preferred FRET system for many protease assays due to its high quenching efficiency (often >95%) and significant fluorescence enhancement upon cleavage.[4]

Diagram: Principle of the FRET-Based Protease Assay

References

Application Note and Protocol: Preparing Stock Solutions of Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl-Leu-Gly-Gly-Gly-Ala-Edans is a fluorescently labeled peptide substrate designed for the sensitive and specific measurement of peptidase activity. This particular peptide is utilized in assays for the LasA protease from Pseudomonas aeruginosa.[1][2] The peptide incorporates a fluorophore (Edans) and a quencher (Dabsyl). In its intact state, the fluorescence of Edans is quenched by the proximity of the Dabsyl group through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. Accurate preparation of a stock solution is the first critical step for reliable and reproducible results in any enzyme kinetic or inhibitor screening assay.

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

Product Information

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 909.04 g/mol | [1] |

| Formula | C41H52N10O9S | [1] |

| Excitation Wavelength (Typical for Edans/Dabsyl pair) | ~340-355 nm | [3][4][5] |

| Emission Wavelength (Typical for Edans/Dabsyl pair) | ~470-538 nm | [3][4][5] |

Storage and Stability

Proper storage is crucial to maintain the integrity of the peptide. Recommended storage conditions are outlined below.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Protect from light and moisture.[1] |